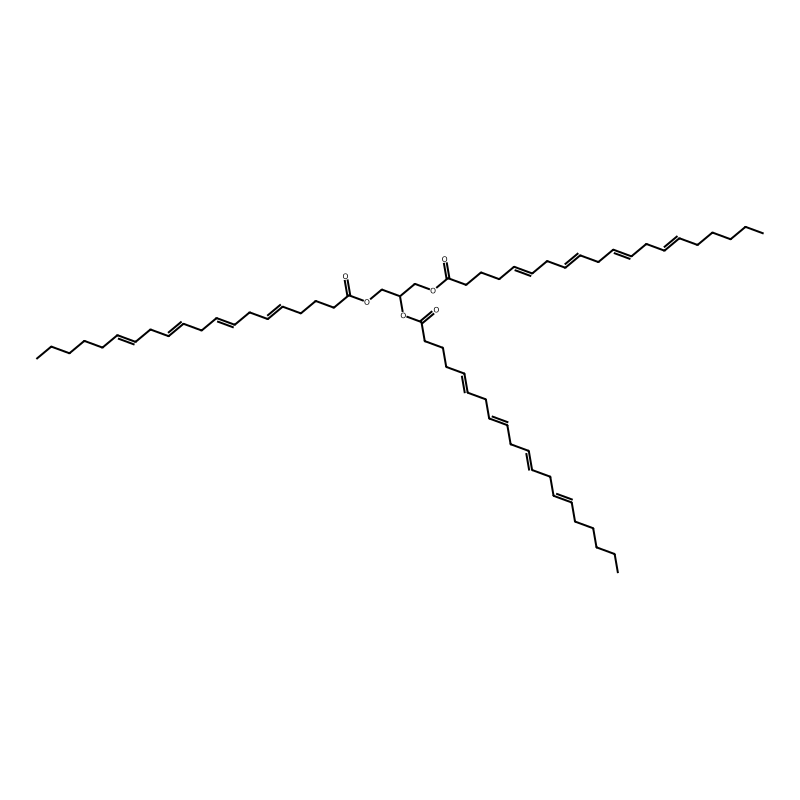Triarachidonin

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Triarachidonin is a polyunsaturated triacylglycerol composed of three arachidonic acid molecules esterified to a glycerol backbone. Its chemical formula is and it is classified as a triglyceride. This compound plays a significant role in various biological processes due to its involvement in lipid metabolism and its ability to release arachidonic acid, a crucial precursor for eicosanoids, which are signaling molecules involved in inflammation and other physiological responses .
Triarachidonin itself doesn't have a well-defined mechanism of action. However, its significance lies in its ability to mimic naturally occurring triacylglycerols enriched with AA. These triacylglycerols serve as reservoirs for AA within cells and can be broken down to release AA for various biological functions. By studying the cellular uptake, metabolism, and interactions of Triarachidonin, researchers can gain insights into the behavior of AA-containing triacylglycerols in the body [].
Anti-inflammatory Effects:
Studies have shown that TRN exhibits anti-inflammatory properties. In vitro (performed outside a living organism) experiments suggest that TRN may suppress the production of inflammatory mediators, such as prostaglandins and leukotrienes, in immune cells []. Additionally, in vivo (performed within a living organism) research on mice with induced inflammatory bowel disease (IBD) demonstrated that TRN treatment reduced inflammation and improved gut barrier function [].
Neuroprotective Potential:
Emerging research suggests a potential neuroprotective role for TRN. Studies using cultured neuronal cells indicate that TRN may protect against cell death induced by various neurotoxins []. Furthermore, animal models of neurodegenerative diseases, such as Alzheimer's disease, have shown that TRN treatment may improve cognitive function and decrease neuronal damage [].
- Oxidation: This compound can be oxidized to form hydroperoxides and other oxidation products, which are significant in biological systems due to their role in signaling and cellular responses.
- Hydrolysis: The ester bonds can be hydrolyzed by lipases, releasing free arachidonic acid and glycerol, which can be utilized in various metabolic pathways.
- Transesterification: Triarachidonin can react with other alcohols in the presence of catalysts to form different esters, allowing for the synthesis of various lipid derivatives.
Common reagents used in these reactions include molecular oxygen for oxidation, lipases for hydrolysis, and sodium methoxide or lipases for transesterification.
Triarachidonin exhibits significant biological activity primarily through its role as a reservoir of arachidonic acid. Upon hydrolysis, it releases arachidonic acid, which is then converted into eicosanoids such as prostaglandins and leukotrienes. These molecules are critical mediators in processes such as inflammation, immune response, and pain signaling . Furthermore, studies have indicated that triarachidonin stimulates prostaglandin E2 production in renal tissues, highlighting its influence on kidney function and blood pressure regulation .
Triarachidonin can be synthesized through several methods:
- Chemical Synthesis: The most common method involves the esterification of glycerol with arachidonic acid. This reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds.
- Enzymatic Synthesis: Industrially, triarachidonin can be produced using lipases that catalyze the esterification reaction under mild conditions. This method is preferred for large-scale production due to its efficiency and selectivity, preserving the integrity of polyunsaturated fatty acids.
Triarachidonin has various applications in both research and industry:
- Biochemical Research: It is used extensively in studies related to lipid metabolism and cell signaling due to its role as a source of arachidonic acid.
- Pharmaceutical Development: Its ability to modulate inflammatory responses makes it a candidate for developing anti-inflammatory drugs.
- Nutritional Supplements: Given its role in essential fatty acid metabolism, it may be included in dietary formulations aimed at improving health outcomes related to inflammation and cardiovascular health .
Research has shown that triarachidonin interacts with various cellular components:
- It influences enzyme activities involved in lipid metabolism.
- It alters gene expression related to inflammatory responses through the release of arachidonic acid and subsequent eicosanoid synthesis .
- Studies have demonstrated that triarachidonin's effects on prostaglandin synthesis are dose-dependent, indicating its potential regulatory role in various physiological processes .
Several compounds share structural similarities with triarachidonin. Below is a comparison highlighting their uniqueness:
| Compound | Structure | Unique Features |
|---|---|---|
| Arachidonic Acid | Precursor for eicosanoids; directly involved in inflammatory pathways. | |
| Triacylglycerol | General structure | Composed of different fatty acids; serves as energy storage. |
| Docosahexaenoic Acid | Omega-3 fatty acid; important for brain health and anti-inflammatory effects. | |
| Eicosapentaenoic Acid | Omega-3 fatty acid; known for cardiovascular benefits. |
Triarachidonin's unique feature lies in its specific composition of three arachidonic acid chains, making it particularly effective at rapidly providing arachidonic acid upon hydrolysis, thus playing a distinct role in inflammatory responses compared to other triglycerides or fatty acids .








